molecular formula C18H19FN6OS B2772873 N-cyclopentyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-80-4

N-cyclopentyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2772873
M. Wt: 386.45
InChI Key: KDFHPXUOYSQRNV-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H19FN6OS and its molecular weight is 386.45. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Synthesis

N-cyclopentyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is part of a broader class of compounds known for their unique chemical structures and synthesis methods. Research into these compounds focuses on their synthesis for potential applications in medicinal chemistry and biochemistry. For instance, modifications of (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate have shown anomalous cyclization to yield [1,2,4]triazolo[1,5-a]pyrimidine derivatives, indicating a mechanism involving specific cleavage and rearrangement (Erkin & Krutikov, 2007). Similarly, amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines have been synthesized for their affinity towards adenosine receptors, showcasing the chemical versatility of this compound class (Betti et al., 1999).

Potential Biological and Pharmacological Applications

The research into compounds similar to N-cyclopentyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has uncovered a range of potential biological and pharmacological applications. For example, derivatives of this class have been evaluated for their insecticidal properties against pests like the cotton leafworm, revealing the agricultural implications of these compounds (Fadda et al., 2017). Moreover, enaminones derived from this chemical class have shown promise as antitumor and antimicrobial agents, highlighting their potential in developing new therapeutic agents (Riyadh, 2011).

Antitumor and Antimicrobial Effects

Investigations into the antitumor and antimicrobial effects of triazolo[4,5-d]pyrimidine derivatives, closely related to N-cyclopentyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, have yielded promising results. Some compounds within this category have demonstrated potent antitumor activity against specific cancer cell lines, suggesting a potential route for the development of new cancer therapies (Edrees & Farghaly, 2017). Additionally, the synthesis of novel derivatives has led to compounds with significant antimicrobial activities, further underscoring the medical significance of research in this area (Farghaly & Hassaneen, 2013).

properties

IUPAC Name

N-cyclopentyl-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6OS/c19-14-8-4-1-5-12(14)9-25-17-16(23-24-25)18(21-11-20-17)27-10-15(26)22-13-6-2-3-7-13/h1,4-5,8,11,13H,2-3,6-7,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFHPXUOYSQRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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